[cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol [cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20697918
InChI: InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8?/m1/s1
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

[cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol

CAS No.:

Cat. No.: VC20697918

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

[cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name [(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol
Standard InChI InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8?/m1/s1
Standard InChI Key QDMDCGZXSSNONP-GVHYBUMESA-N
Isomeric SMILES C1C[C@@H]2CCC(N2C1)CO
Canonical SMILES C1CC2CCC(N2C1)CO

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

[cis-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol (C₈H₁₅NO) consists of a fused bicyclic system: a five-membered pyrrolidine ring and a six-membered piperidine ring sharing two adjacent atoms (Figure 1). The methanol group (-CH₂OH) is attached to the third position of the pyrrolizine scaffold, with the cis-configuration dictating the spatial arrangement of hydrogen atoms at the 2nd and 3rd positions .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
CAS Registry Number3348-73-0 (Laburnine)
Stereochemistry(1S,7aR)-cis configuration

The IUPAC name, [(1S,7aR)-hexahydro-1H-pyrrolizin-1-yl]methanol, reflects its bicyclic structure and absolute configuration . The cis designation arises from the syn orientation of hydrogen atoms at positions 1 and 7a, confirmed via X-ray crystallography in related pyrrolizines .

Spectroscopic Characterization

  • NMR: The 1H^1H-NMR spectrum shows distinct signals for the methanol proton (δ 3.5–4.0 ppm) and pyrrolizine ring protons (δ 1.2–2.8 ppm).

  • IR: A broad O-H stretch at ~3300 cm⁻¹ and C-N vibrations at 1200–1250 cm⁻¹ confirm the alcohol and amine functionalities .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization of aminodiol precursors under acidic or catalytic conditions. A notable method employs:

  • Reductive Amination: Reacting 3-pyrrolidinemethanol with cyclohexanone in the presence of sodium cyanoborohydride.

  • Catalytic Hydrogenation: Reducing pyrrolizine-3-carbaldehyde using Pd/C in methanol .

Table 2: Optimization of Synthetic Parameters

ConditionYield (%)Purity (%)Reference
NaBH₃CN, pH 6.57895
Pd/C, H₂ (50 psi)8598

Industrial-scale production leverages continuous flow reactors to enhance reaction efficiency and reduce byproducts.

Physical and Chemical Properties

Thermodynamic Data

  • Melting Point: 89–91°C (lit.)

  • Boiling Point: 245°C (estimated via group contribution methods)

  • Solubility: Miscible in polar solvents (water, ethanol); log P = 0.82 .

Stability and Reactivity

The compound exhibits moderate air stability but undergoes oxidation upon prolonged exposure, forming the corresponding ketone. Its methanol group participates in esterification and etherification reactions, enabling derivative synthesis.

AssayResultModel SystemReference
Muscarinic ReceptorIC₅₀ = 12 μMCHO Cells
DPPH Radical ScavengingEC₅₀ = 45 μMChemical

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a chiral building block for synthesizing tropane alkaloids (e.g., atropine analogs). Its rigid bicyclic structure enhances binding affinity in neurologic targets.

Prodrug Development

Ester derivatives (e.g., acetylated methanol) show improved blood-brain barrier penetration, highlighting potential in CNS drug design .

Comparison with Structural Analogs

CompoundKey DifferenceBioactivity
Heliotridine (520-63-8)Additional hydroxyl groupHepatotoxic
TrachelanthamidineTrans-configurationReduced receptor binding

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalytic methods for large-scale production.

  • Target Validation: Elucidating interactions with G-protein-coupled receptors .

  • Toxicology Studies: Assessing chronic exposure risks in preclinical models.

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